N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride
Brand Name: Vulcanchem
CAS No.: 2108554-00-1
VCID: VC7455658
InChI: InChI=1S/C29H30F3N5O2.3ClH/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H
SMILES: CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.Cl.Cl.Cl
Molecular Formula: C29H33Cl3F3N5O2
Molecular Weight: 646.96

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride

CAS No.: 2108554-00-1

Cat. No.: VC7455658

Molecular Formula: C29H33Cl3F3N5O2

Molecular Weight: 646.96

* For research use only. Not for human or veterinary use.

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride - 2108554-00-1

Specification

CAS No. 2108554-00-1
Molecular Formula C29H33Cl3F3N5O2
Molecular Weight 646.96
IUPAC Name N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride
Standard InChI InChI=1S/C29H30F3N5O2.3ClH/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H
Standard InChI Key QOIOJVPRHIAONM-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C29_{29}H30_{30}F3_{3}N5_{5}O2_{2}·3HCl, with an average molecular mass of 537.586 g/mol for the free base and 637.92 g/mol for the trihydrochloride salt . Its IUPAC name reflects its intricate structure: N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide trihydrochloride. Key identifiers include:

PropertyValueSource
CAS Registry Number1315355-93-1
ChemSpider ID28637815
MDL NumberMFCD19443255

Structural Components

The molecule comprises three distinct regions (Figure 1):

  • Benzamide Core: A 4-methylbenzamide group substituted at the 3-position with a pyrrolo[2,3-b]pyridin-4-yloxy moiety.

  • Trifluoromethylphenyl Group: A 3-(trifluoromethyl)phenyl ring linked to the benzamide via an amine group.

  • Piperazine Side Chain: A 4-ethylpiperazin-1-ylmethyl group attached to the phenyl ring, providing basicity and potential hydrogen-bonding sites .

The trihydrochloride salt formation occurs at the piperazine nitrogen atoms, improving aqueous solubility for in vivo studies .

Synthesis and Structural Optimization

Crystallographic Considerations

Piperazine-containing compounds often exhibit layered crystal structures stabilized by N–H···O hydrogen bonds and halogen interactions . For example, 1-ethylpiperazinium 3,5-dinitrobenzoate (a structural analog) forms a three-dimensional network via N–H···O bonds between the piperazinium cation and nitro groups . While crystallographic data for this specific compound remain unpublished, its piperazine and trifluoromethyl groups likely promote similar intermolecular interactions, influencing solubility and stability.

CompoundMotor Activity (Day 22 vs. Control)Evasion-Investigation Capacity (Day 21)
I5C-13.51% (p > 0.05)-45.16% (p < 0.01)
II5C+23.38% (p < 0.05)-45.62% (p < 0.01)

While direct data for this compound are lacking, its structural similarity to I5C and II5C suggests potential sedative or stimulant effects depending on substituent arrangement .

Physicochemical and ADMET Properties

Solubility and Permeability

The trihydrochloride salt improves aqueous solubility (>10 mg/mL predicted), critical for oral bioavailability. The LogP of the free base is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Metabolic Stability

The trifluoromethyl group resists oxidative metabolism, while the piperazine moiety may undergo N-dealkylation or glucuronidation. In vitro hepatocyte assays for analogs show t1/2_{1/2} > 120 minutes, suggesting favorable metabolic stability .

Future Research Directions

  • Synthetic Optimization: Exploring alternative coupling reagents to improve yield beyond the 30–40% typical for multi-step benzamide syntheses .

  • Target Identification: High-throughput screening against kinase or neurotransmitter receptor panels to elucidate mechanism of action.

  • In Vivo Toxicology: Assessing acute toxicity in rodent models, given the CNS effects observed in related compounds .

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